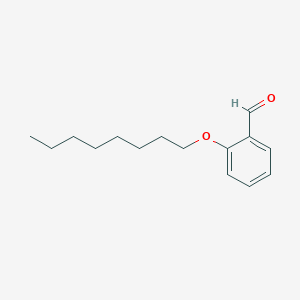

2-Octyloxy-benzaldehyde

Description

Contextualization of Aromatic Aldehydes as Synthetic Intermediates and Functional Building Blocks

Aromatic aldehydes are a cornerstone of synthetic organic chemistry, valued for their reactivity and versatility as intermediates. wisdomlib.orgnumberanalytics.com They are fundamental precursors in the synthesis of a vast range of organic compounds, including dyes, pharmaceuticals, and other specialty chemicals. wisdomlib.orgnumberanalytics.comresearchgate.net The aldehyde group is highly reactive and participates in a multitude of chemical transformations. These include nucleophilic addition reactions, condensation reactions like the Aldol (B89426) and Perkin reactions, and oxidation to form carboxylic acids. numberanalytics.com This reactivity makes aromatic aldehydes crucial for constructing complex molecular architectures. wisdomlib.orgnumberanalytics.com Their importance is underscored by their role in the industrial-scale manufacturing of fine and specialty chemicals, where they serve as key intermediates for valuable products. researchgate.netresearchgate.net The ability to introduce various functional groups onto the aromatic ring allows for the fine-tuning of the resulting molecules' properties, making aromatic aldehydes indispensable tools for chemists. wisdomlib.org

Significance of Alkoxy Chains in Modulating Molecular and Supramolecular Properties

The introduction of alkoxy chains onto a molecular scaffold can profoundly influence its physical, chemical, and material properties. The length and branching of the alkyl portion of the alkoxy group can modulate characteristics such as solubility, melting point, and liquid crystalline behavior. rsc.orgnih.govmdpi.com For instance, increasing the length or density of alkoxy chains can lead to the emergence of mesophases, such as nematic or columnar liquid crystal phases, by influencing the self-assembly of molecules. tandfonline.comresearchgate.net This is critical in the design of materials for electronic devices and displays.

Furthermore, alkoxy groups are electron-donating, which alters the electronic properties of the aromatic system they are attached to. rsc.org This electronic influence can affect the reactivity of other functional groups on the molecule and its photophysical properties, such as absorption and fluorescence spectra. researchgate.net The hydrophobic nature of longer alkyl chains can also drive the formation of specific supramolecular structures, like aggregates or gels, in solution. tandfonline.comnii.ac.jp The strategic placement and design of alkoxy chains are, therefore, a key strategy for tailoring the properties of organic molecules for specific applications, from hole-transporting materials in solar cells to the development of novel liquid crystals. nih.govresearchgate.net

Specific Focus on 2-Octyloxy-benzaldehyde: Unique Structural Features and Research Relevance

This compound is an aromatic aldehyde that features an eight-carbon alkoxy chain (octyloxy group) at the ortho-position relative to the aldehyde group on the benzene (B151609) ring. This specific substitution pattern confers a unique combination of steric and electronic properties. The long, flexible octyloxy chain significantly increases its hydrophobicity and solubility in non-polar organic solvents. cymitquimica.com

Its synthesis is typically achieved through Williamson ether synthesis, by reacting a hydroxybenzaldehyde precursor with an octyl halide. For example, 2-hydroxy-5-nitrobenzaldehyde (B32719) can be reacted with 1-bromooctane (B94149) to produce 2-octyloxy-5-nitrobenzaldehyde. mdpi.com Another route involves the alkylation of 2,3-dihydroxybenzaldehyde (B126233) with octyl bromide. mdpi.com

The research relevance of this compound lies primarily in its use as a precursor for more complex molecules. It is a building block for the synthesis of Schiff base ligands. For instance, it can be reacted with amines to form imines, which can then be used to create metal complexes, such as those with nickel(II). mdpi.commdpi.com These complexes and related materials are investigated for applications in energy storage and electrocatalysis. mdpi.comresearchgate.net The octyloxy group is often incorporated to improve the processability and solubility of the final materials, such as polymers designed for solar cell applications. researchgate.net

Below is a table summarizing some of the key properties of this compound.

| Property | Value |

| Molecular Formula | C15H22O2 |

| Molecular Weight | 234.33 g/mol nih.gov |

| CAS Number | 24083-11-2 guidechem.com |

| Appearance | Colorless oil |

| IUPAC Name | 2-octoxybenzaldehyde nih.gov |

This table is interactive. Click on the headers to sort the data.

Overview of Current Research Trajectories and Key Challenges in the Field

Current research involving alkoxy-substituted benzaldehydes, including this compound, is directed towards the development of advanced functional materials and complex molecular systems. A significant trajectory is the synthesis of novel liquid crystals, where the length and position of the alkoxy chain are systematically varied to control the mesomorphic properties. tandfonline.comresearchgate.net There is also a strong focus on creating precursors for organic electronics, such as polymers for solar cells and organic light-emitting diodes (OLEDs), where the alkoxy groups enhance solubility and influence the electronic bandgap. nih.govresearchgate.net The synthesis of macrocycles and other supramolecular assemblies using these aldehydes as building blocks is another active area, with potential applications in sensing and host-guest chemistry. mdpi.comfrontiersin.org

Key challenges in the field include achieving regioselective synthesis, especially for multi-substituted benzaldehydes, to avoid the formation of isomeric byproducts. mdpi.comnih.govbeilstein-journals.org Developing more sustainable and efficient synthetic methods that minimize waste and energy consumption is also a major goal. researchgate.net For material applications, a significant challenge is to establish clear and predictable structure-property relationships that can guide the rational design of molecules with desired characteristics, as the interplay between factors like alkoxy chain length, molecular geometry, and intermolecular interactions can be complex and sometimes counterintuitive. rsc.orgmdpi.com Overcoming these challenges will be crucial for the continued advancement and application of this versatile class of compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H22O2 |

|---|---|

Molecular Weight |

234.33 g/mol |

IUPAC Name |

2-octoxybenzaldehyde |

InChI |

InChI=1S/C15H22O2/c1-2-3-4-5-6-9-12-17-15-11-8-7-10-14(15)13-16/h7-8,10-11,13H,2-6,9,12H2,1H3 |

InChI Key |

GAVKXERDESNQDF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC1=CC=CC=C1C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Octyloxy Benzaldehyde and Its Structural Analogues

Precision Alkylation Strategies for Aromatic Hydroxyl Groups

The introduction of an octyloxy group onto a benzaldehyde (B42025) scaffold is a critical step in the synthesis of 2-Octyloxy-benzaldehyde and its analogues. This is typically achieved through the alkylation of a precursor containing a hydroxyl group. The choice of starting material and reaction conditions is paramount to ensure high yield and regioselectivity, particularly when multiple hydroxyl groups are present on the aromatic ring.

Regioselective Alkylation of Dihydroxybenzaldehydes (e.g., 2,3-Dihydroxybenzaldehyde) for this compound Synthesis

The synthesis of hydroxyl-substituted octyloxybenzaldehydes can be accomplished through the direct alkylation of dihydroxybenzaldehydes. A notable example is the synthesis of 2-hydroxy-3-octyloxybenzaldehyde, a structural isomer of a precursor to this compound, starting from 2,3-dihydroxybenzaldehyde (B126233).

The direct alkylation of 2,3-dihydroxybenzaldehyde with an octyl halide, such as 1-bromooctane (B94149), presents a significant challenge in regioselectivity. mdpi.com The reaction typically yields a mixture of products, including two different mono-alkylated isomers (alkylation at the 2-position or the 3-position) and a di-alkylated product. mdpi.com The reaction is often performed using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). The base deprotonates the phenolic hydroxyl groups to form more nucleophilic phenoxide ions, which then attack the alkyl halide via an SN2 mechanism. mdpi.comyoutube.com

Research into this specific alkylation has shown that it proceeds with low selectivity, making the isolation of a single, pure mono-alkylated product difficult without chromatographic separation. mdpi.com In a reported synthesis, the alkylation of 2,3-dihydroxybenzaldehyde with 1-bromooctane using NaH in DMSO resulted in a mixture of 2-hydroxy-3-octyloxybenzaldehyde, 3-hydroxy-2-octyloxybenzaldehyde, and 2,3-dioctyloxybenzaldehyde. mdpi.com NMR analysis of the crude reaction mixture indicated yields of 18% for the 3-octyloxy isomer and 21% for the dialkylated product, highlighting the challenge of controlling the reaction's regioselectivity. mdpi.com

| Starting Material | Alkylating Agent | Base/Solvent | Products | Reported Yield (Crude Mixture) |

| 2,3-Dihydroxybenzaldehyde | 1-Bromooctane | NaH / DMSO | 2-Hydroxy-3-octyloxybenzaldehyde | Not specified individually |

| 3-Hydroxy-2-octyloxybenzaldehyde | 18% | |||

| 2,3-Dioctyloxybenzaldehyde | 21% |

Table 1: Product distribution in the alkylation of 2,3-Dihydroxybenzaldehyde with 1-Bromooctane. mdpi.com

Optimization of Williamson Ether Synthesis for Aryl Alkylation (e.g., from 2-Hydroxy-5-nitrobenzaldehyde)

The Williamson ether synthesis is a cornerstone reaction in organic chemistry for the formation of ethers from an organohalide and an alkoxide. wikipedia.org When applied to the synthesis of aryl ethers (O-alkylation), the reaction involves a deprotonated phenol (B47542) (a phenoxide) acting as the nucleophile. francis-press.com For the synthesis of a this compound derivative from a starting material like 2-Hydroxy-5-nitrobenzaldehyde (B32719), the reaction would proceed by deprotonating the hydroxyl group to form a sodium or potassium phenoxide, which then reacts with an octyl halide.

This reaction follows a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com Optimization of this synthesis hinges on maximizing the efficiency of the SN2 pathway while minimizing competing side reactions, primarily the E2 elimination. libretexts.org

Key Optimization Parameters:

Alkyl Halide: The choice of leaving group on the alkyl chain is crucial. The reactivity order is R-I > R-Br > R-Cl. francis-press.com Primary alkyl halides, like 1-bromooctane or 1-iodooctane, are strongly preferred as they are much less prone to undergoing E2 elimination compared to secondary or tertiary halides. masterorganicchemistry.comlibretexts.org

Base: A strong base is required to fully deprotonate the phenolic hydroxyl group. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used. youtube.comorgchemres.org The choice of base can influence reaction rates and yields.

Solvent: Polar aprotic solvents like DMF, DMSO, or acetone (B3395972) are often used as they can solvate the cation of the base while not interfering with the nucleophilic phenoxide. francis-press.comorgchemres.org

Catalysts: Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide or 18-crown-6, can be employed to increase the solubility and reactivity of the phenoxide nucleophile, potentially improving yields and reaction times. wikipedia.org

Temperature: Higher temperatures can increase the reaction rate but may also favor the competing elimination reaction. wikipedia.org Careful temperature control is necessary.

Microwave Irradiation: Microwave-assisted synthesis has emerged as a method to accelerate the Williamson ether synthesis, often leading to shorter reaction times and improved yields under solvent-free conditions with a solid base like potassium carbonate. orgchemres.org

For the specific alkylation of 2-Hydroxy-5-nitrobenzaldehyde, the electron-withdrawing nitro group increases the acidity of the phenolic proton, facilitating its removal by the base. The optimization would involve using a primary octyl halide (preferably 1-iodooctane) with a strong base in a polar aprotic solvent, potentially with the aid of a phase-transfer catalyst or microwave energy to achieve a high yield of the desired 2-octyloxy-5-nitrobenzaldehyde.

Alkylation of Para-Hydroxybenzaldehyde Derivatives for Analogous Structures

The synthesis of structural analogues, such as 4-Octyloxybenzaldehyde (B1347021), is commonly achieved through the O-alkylation of para-hydroxybenzaldehyde with a suitable alkyl halide like octyl bromide. smolecule.com This reaction is a straightforward application of the Williamson ether synthesis. Given that there is only one hydroxyl group, the issue of regioselectivity does not arise, making it a high-yielding process.

The general method involves treating p-hydroxybenzaldehyde with a base (e.g., K₂CO₃, NaOH) in a solvent like methanol (B129727) or ethanol (B145695) to generate the phenoxide, followed by the addition of the alkylating agent (e.g., octyl bromide, benzyl (B1604629) bromide). orientjchem.orguniv-ovidius.ro This strategy is versatile and allows for the synthesis of a wide array of 4-alkoxybenzaldehyde derivatives by simply varying the alkylating agent. These derivatives are valuable intermediates in the synthesis of more complex molecules, such as liquid crystals and chalcones. smolecule.comuniv-ovidius.ro

| Precursor | Alkylating Agent | Product |

| p-Hydroxybenzaldehyde | Octyl Bromide | 4-Octyloxybenzaldehyde |

| p-Hydroxybenzaldehyde | Phenacyl Bromide | 4-Phenacyloxybenzaldehyde |

| p-Hydroxybenzaldehyde | Benzyl Bromide | 4-(Benzyloxy)benzaldehyde |

Table 2: Examples of Analogous Structures Synthesized from p-Hydroxybenzaldehyde. smolecule.comorientjchem.orguniv-ovidius.ro

Comparative Analysis of Alkylating Agents and Reaction Conditions

The efficiency and selectivity of the O-alkylation of phenolic hydroxyl groups are highly dependent on the chosen alkylating agent and the specific reaction conditions. A comparative analysis reveals the advantages and disadvantages of different approaches.

Alkylating Agents: The nature of the leaving group significantly impacts reactivity, with iodides being the most reactive but also the most expensive, followed by bromides and chlorides. francis-press.com Alkyl tosylates are also excellent alkylating agents. For industrial applications, less reactive but more cost-effective agents like alcohols or dimethyl carbonate are sometimes used, though they often require more forcing conditions or specific catalysts. researchgate.nettandfonline.com

Bases: Strong bases like NaH ensure complete deprotonation but require anhydrous conditions. mdpi.com Weaker bases like potassium carbonate (K₂CO₃) or cesium bicarbonate (CsHCO₃) are often sufficient, easier to handle, and can provide high yields, sometimes with improved regioselectivity in dihydroxy systems. digitellinc.comnih.gov

Solvents: Polar aprotic solvents (DMF, DMSO) are effective for SN2 reactions. However, concerns about their environmental impact and difficulty of removal have led to the exploration of greener alternatives or solvent-free conditions, often coupled with techniques like microwave irradiation. orgchemres.org

Energy Source: Conventional heating is the traditional method. However, microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields for Williamson ether syntheses. orgchemres.org

| Parameter | Option 1 | Option 2 | Option 3 | Comparison/Considerations |

| Alkylating Agent | Alkyl Iodide (e.g., 1-Iodooctane) | Alkyl Bromide (e.g., 1-Bromooctane) | Alkyl Tosylate (e.g., Octyl Tosylate) | Reactivity: Iodide > Bromide ≈ Tosylate. Cost: Iodide > Tosylate > Bromide. All are excellent for SN2 reactions. |

| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | Cesium Bicarbonate (CsHCO₃) | Strength: NaH > K₂CO₃ > CsHCO₃. NaH requires strict anhydrous conditions. K₂CO₃ is a mild, common, and effective base. Cesium bases can offer superior regioselectivity and yields in complex cases. nih.gov |

| Solvent | Dimethylformamide (DMF) / DMSO | Acetone / Acetonitrile (B52724) | Solvent-free | DMF/DMSO are excellent solvents for SN2 but have high boiling points and environmental concerns. Acetone/Acetonitrile are effective and easier to remove. Solvent-free conditions, often with microwave heating, are a green chemistry approach. orgchemres.org |

| Conditions | Conventional Heating (Reflux) | Microwave Irradiation | Phase-Transfer Catalysis (PTC) | Conventional heating is simple but can be slow. Microwaves can significantly accelerate the reaction. orgchemres.org PTC can enhance reaction rates in biphasic systems by improving nucleophile availability. wikipedia.org |

Table 3: Comparative Analysis of Reaction Parameters for Aryl O-Alkylation.

Formylation Techniques for Benzaldehyde Core Formation

An alternative synthetic strategy involves introducing the aldehyde (formyl) group onto an existing octyloxybenzene ring. This approach is particularly useful when the octyloxy-substituted aromatic precursor is readily available.

Strategic Application of Vilsmeier-Haack Reaction in Octyloxybenzene Systems

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgwikipedia.org Aromatic ethers, such as octyloxybenzene, are activated towards electrophilic aromatic substitution due to the strong electron-donating effect of the alkoxy group, making them ideal substrates for this reaction. cambridge.org

The reaction proceeds in two main stages:

Formation of the Vilsmeier Reagent: A substituted formamide, most commonly N,N-dimethylformamide (DMF), reacts with an acid chloride like phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.orgjk-sci.com

Electrophilic Aromatic Substitution: The electron-rich octyloxybenzene attacks the Vilsmeier reagent. The octyloxy group is an ortho-, para-directing activator. Due to the significant steric bulk of the octyloxy group and the Vilsmeier reagent, the substitution occurs almost exclusively at the para-position. jk-sci.comtcichemicals.com This high regioselectivity is a key strategic advantage of this method for synthesizing 4-octyloxybenzaldehyde. smolecule.com

Hydrolysis: The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aryl aldehyde. wikipedia.orgjk-sci.com

The strategic application of the Vilsmeier-Haack reaction provides a direct and highly regioselective route to para-alkoxy benzaldehydes, avoiding the potential for ortho-isomer formation that can complicate other formylation methods. tcichemicals.com

Lithium-Mediated Formylation Methods (e.g., using n-Butyllithium and Dimethylformamide) for Substituted Benzaldehydes

The formylation of arylmetal reagents is a versatile and reliable strategy for synthesizing arenecarbaldehydes. Among these, lithium-mediated methods, particularly those employing organolithium reagents like n-butyllithium (n-BuLi), are prominent. The process typically involves the generation of an aryllithium intermediate, which then acts as a nucleophile, attacking an electrophilic formylating agent such as dimethylformamide (DMF).

The key to achieving regioselectivity, especially for the synthesis of ortho-substituted benzaldehydes, lies in the use of directing groups. These functional groups, present on the aromatic ring, can coordinate to the lithium atom of the organolithium reagent, directing the deprotonation (lithiation) to the adjacent ortho position. Carboxamides, ethers, and carbamates are particularly effective directing groups. For instance, phenols can be efficiently ortho-formylated by first converting them into O-aryl carbamates. This derivative then undergoes a directed ortho-lithiation, followed by formylation with DMF and subsequent hydrolysis to yield the desired 2-hydroxybenzaldehyde derivative.

The reaction is highly sensitive to conditions, requiring anhydrous solvents like tetrahydrofuran (B95107) (THF) and low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the thermally sensitive aryllithium intermediates. The general sequence for this directed ortho-formylation is outlined below:

Directed Lithiation: An arene with a directing group (DG) is treated with an organolithium reagent (e.g., n-BuLi). The base is directed to the ortho-position for deprotonation, forming an aryllithium species.

Electrophilic Quench: The aryllithium intermediate is reacted with DMF. The lithium compound adds to the carbonyl carbon of DMF.

Hydrolysis: Aqueous workup hydrolyzes the resulting intermediate to afford the final aldehyde product.

This method's power lies in its ability to control the position of formylation, which is often a challenge in classical electrophilic aromatic substitution reactions.

Ortho-Formylation Processes for Functionalized Phenols as Precursors

A highly efficient and regioselective method for the direct ortho-formylation of phenols, known as the Casnati-Skattebøl reaction, provides a direct route to salicylaldehydes and their derivatives. This methodology stands out because it avoids the often moderate yields and lack of regioselectivity seen in other classical formylation reactions like the Vilsmeier-Haack or Reimer-Tiemann reactions.

The process utilizes a combination of anhydrous magnesium dichloride (MgCl₂), a tertiary amine base like triethylamine (B128534) (Et₃N), and paraformaldehyde as the formylating agent in a solvent such as tetrahydrofuran (THF). The reaction proceeds exclusively at the position ortho to the hydroxyl group, with no bis-formylation observed. The magnesium ion is believed to play a crucial role by forming a magnesium phenoxide and chelating with the formaldehyde (B43269), thereby directing the electrophilic attack to the ortho position.

The general procedure involves:

Mixing anhydrous MgCl₂, paraformaldehyde, and triethylamine in dry THF under an inert atmosphere.

Adding the substituted phenol to the mixture.

Heating the reaction mixture, typically at reflux, for several hours.

After cooling, the reaction is quenched and worked up with an acidic wash, followed by extraction and purification.

This method is applicable to a wide range of substituted phenols. Phenols with electron-donating alkyl and alkoxy substituents react to give high to excellent yields of the corresponding salicylaldehydes. The reaction also tolerates some electron-withdrawing groups, although reaction times may be longer. This process is a powerful tool for creating precursors for this compound, where a salicylaldehyde (B1680747) derivative is a key intermediate.

| Precursor | Reagents | Conditions | Product | Yield (%) |

| 2-Bromophenol | MgCl₂, Paraformaldehyde, Et₃N | THF, Reflux, 4 hr | 3-Bromosalicylaldehyde | 80-81% |

| Phenol | MgCl₂, Paraformaldehyde, Et₃N | THF, Reflux, 2-4 hr | Salicylaldehyde | 90% |

| 4-Chlorophenol | MgCl₂, Paraformaldehyde, Et₃N | THF, Reflux, 2-4 hr | 5-Chlorosalicylaldehyde | 83% |

| Methyl 4-hydroxybenzoate | MgCl₂, Paraformaldehyde, Et₃N | THF, Reflux, 22 hr | Methyl 3-formyl-4-hydroxybenzoate | 83% |

This table presents data on ortho-formylation yields for various functionalized phenols. Data sourced from.

Isomer Control and Purification Strategies in this compound Synthesis

The synthesis of specifically substituted isomers like 2-hydroxy-3-octyloxybenzaldehyde often presents significant challenges related to isomer control and purification, especially when starting from precursors with multiple reactive sites.

Methodologies for Minimizing Isomeric Mixtures from Polyhydroxylated Precursors

A direct route to 2-hydroxy-3-octyloxybenzaldehyde involves the alkylation of a polyhydroxylated precursor, 2,3-dihydroxybenzaldehyde, with an octyl halide. However, this reaction inherently leads to poor selectivity, resulting in a complex mixture of products. The nucleophilic character of the two hydroxyl groups is similar, leading to competition during the alkylation step.

The primary products formed are:

3-O-alkylated isomer: The desired 2-hydroxy-3-octyloxybenzaldehyde.

2-O-alkylated isomer: 2-octyloxy-3-hydroxybenzaldehyde.

2,3-O-dialkylated product: 2,3-bis(octyloxy)benzaldehyde.

In a typical synthesis using sodium hydride as a base and 1-bromooctane as the alkylating agent, the resulting crude reaction mixture contains a significant proportion of both the desired product and the undesired dialkylated byproduct, with NMR yields of 18% and 21%, respectively. The separation of these closely related isomers is difficult and typically requires laborious chromatographic techniques. This lack of selectivity in the alkylation step is a major hurdle in achieving an efficient synthesis of the pure target isomer.

Chromatography-Free Isolation Techniques Utilizing Templating Agents (e.g., Nickel Complexation)

To overcome the challenge of separating isomeric mixtures, a novel chromatography-free isolation technique has been developed specifically for 2-hydroxy-3-octyloxybenzaldehyde. This method utilizes the principle of selective complexation with a metal ion to isolate the desired isomer directly from the crude reaction mixture.

The strategy involves the following steps:

Alkylation: 2,3-dihydroxybenzaldehyde is alkylated with 1-bromooctane, producing the mixture of isomers as described previously.

Selective Complexation: After the initial reaction workup, the resulting mixture of isomers is treated with a nickel(II) salt, such as nickel(II) acetate (B1210297), in the presence of an amine base like triethylamine.

Precipitation: The desired 2-hydroxy-3-octyloxybenzaldehyde isomer selectively forms a stable, insoluble Salen-type complex with the Ni(II) ion. This complex precipitates from the solution, effectively separating it from the other soluble isomers and byproducts.

Decomplexation: The isolated nickel complex is then treated with a strong acid, such as 20% aqueous sulfuric acid, to hydrolyze the complex and release the pure 2-hydroxy-3-octyloxybenzaldehyde.

This technique leverages the specific coordination geometry of the target isomer, which acts as a bidentate ligand, to form a stable complex with nickel. The other isomers are unable to form such a stable, insoluble complex, allowing for an elegant and efficient separation without the need for column chromatography.

Mechanochemical Approaches for the Synthesis of Octyloxy-Benzaldehyde Derivatives

Mechanochemistry, which involves conducting chemical reactions in the solid state via mechanical force (e.g., ball milling), is an emerging green chemistry approach that can reduce or eliminate the need for solvents. This technique has been successfully applied to the synthesis of various heterocyclic compounds derived from aldehydes.

For instance, 1,2-disubstituted benzimidazoles and quinazolin-4(3H)-ones have been synthesized in high yields under solvent-free mechanochemical conditions. These syntheses involve the reaction of various benzaldehyde derivatives with other reagents in a ball mill, often in the presence of an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The reactions proceed efficiently at room temperature without bulk solvents, making the process environmentally benign.

While the direct mechanochemical synthesis of this compound has not been explicitly detailed, the established success of using substituted benzaldehydes in mechanochemical C-N coupling and condensation reactions suggests the potential of this approach for its derivatives. An octyloxy-benzaldehyde derivative could foreseeably be used as a starting material for the solvent-free synthesis of more complex molecules, such as benzimidazoles or quinazolinones, by reacting it with appropriate amino-functionalized compounds under ball-milling conditions. This methodology offers a promising avenue for the sustainable production of derivatives of octyloxy-benzaldehyde.

| Aldehyde Reactant | Co-reactant | Conditions | Product Type | Yield (%) |

| 4-Bromobenzaldehyde | 2-Aminobenzamide | DDQ, Ball Mill (21 Hz) | Quinazolin-4(3H)-one | 88% |

| 4-Fluorobenzaldehyde | 2-Aminobenzamide | DDQ, Ball Mill (21 Hz) | Quinazolin-4(3H)-one | 85% |

| Benzaldehyde | N-(2-(benzylideneamino)phenyl)-4-methylbenzenesulfonamide | DDQ, Ball Mill (21 Hz) | 1,2-Disubstituted Benzimidazole | 90% |

| 4-Nitrobenzaldehyde | N-(2-((4-nitrobenzylidene)amino)phenyl)-4-methylbenzenesulfonamide | DDQ, Ball Mill (21 Hz) | 1,2-Disubstituted Benzimidazole | 85% |

This table illustrates the application of mechanochemistry in synthesizing heterocyclic derivatives from various benzaldehydes. Data sourced from.

Elucidating the Reactivity and Derivatization Chemistry of 2 Octyloxy Benzaldehyde

Fundamental Reactivity of the Aldehyde Moiety in 2-Octyloxy-benzaldehyde

The chemical behavior of this compound is largely dictated by the aldehyde functional group, which consists of a carbonyl group bonded to a hydrogen atom and an aryl group. The carbon-oxygen double bond of the carbonyl is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This inherent reactivity allows for a diverse range of chemical transformations.

Nucleophilic Addition Reactions and Mechanistic Investigations

Nucleophilic addition is a cornerstone of aldehyde chemistry. libretexts.org A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate yields an alcohol. The reactivity of the aldehyde is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones due to reduced steric hindrance and greater polarization of the carbonyl group. libretexts.orgpressbooks.pub Aromatic aldehydes like this compound are typically less reactive than their aliphatic counterparts because the aromatic ring's electron-donating resonance effect diminishes the electrophilicity of the carbonyl carbon. libretexts.orgquora.com

Addition of Hydrides and Organometallic Reagents to this compound

The reduction of this compound to its corresponding primary alcohol, (2-(octyloxy)phenyl)methanol, can be readily achieved through the addition of a hydride (H⁻). Common hydride sources for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org These reagents deliver a hydride ion to the carbonyl carbon, forming an alkoxide intermediate which is then protonated during workup to yield the alcohol. libretexts.org While both reagents are effective, LiAlH₄ is a significantly stronger reducing agent than NaBH₄. libretexts.orgkhanacademy.org

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily add to aldehydes to form new carbon-carbon bonds. saskoer.calibretexts.org The reaction of this compound with a Grignard reagent, for instance, proceeds via nucleophilic attack of the carbanionic carbon of the organometallic compound on the electrophilic carbonyl carbon. libretexts.orgpressbooks.pub This addition results in a magnesium alkoxide intermediate, which upon acidic workup, yields a secondary alcohol. libretexts.orgchemguide.co.uk The specific secondary alcohol formed is dependent on the particular Grignard reagent employed. libretexts.org

| Reagent | Product | Reaction Type |

| Sodium Borohydride (NaBH₄) | (2-(octyloxy)phenyl)methanol | Hydride Reduction |

| Lithium Aluminum Hydride (LiAlH₄) | (2-(octyloxy)phenyl)methanol | Hydride Reduction |

| Grignard Reagent (R-MgX) | 1-(2-(octyloxy)phenyl)-1-alkanol | Nucleophilic Addition |

| Organolithium Reagent (R-Li) | 1-(2-(octyloxy)phenyl)-1-alkanol | Nucleophilic Addition |

Formation of Hemiacetals and Acetals from this compound

In the presence of an alcohol and an acid catalyst, this compound can reversibly react to form a hemiacetal. lumenlearning.comlibretexts.org This reaction involves the nucleophilic addition of one equivalent of the alcohol to the carbonyl group. vedantu.com Hemiacetals are characterized by the presence of both a hydroxyl (-OH) and an alkoxy (-OR) group attached to the same carbon atom. vedantu.com Generally, hemiacetals are unstable intermediates, though cyclic hemiacetals are often stable. pressbooks.pub

With the addition of a second equivalent of alcohol and continued acid catalysis, the hemiacetal can be converted to an acetal. lumenlearning.comlibretexts.org This step involves the protonation of the hemiacetal's hydroxyl group, which then leaves as a water molecule, followed by the attack of a second alcohol molecule. pressbooks.publibretexts.org Acetals are geminal-diether derivatives and are stable in neutral or basic conditions but can be hydrolyzed back to the aldehyde and alcohol in the presence of aqueous acid. libretexts.org The formation of acetals is an equilibrium process, and to drive the reaction to completion, it is often necessary to remove the water that is formed as a byproduct. libretexts.orgyoutube.com

| Reactant | Product | Conditions |

| One equivalent of alcohol | Hemiacetal | Acid catalyst |

| Two equivalents of alcohol | Acetal | Acid catalyst, removal of water |

Condensation Reactions for Scaffold Construction

Condensation reactions are a class of reactions in which two molecules combine to form a larger molecule, with the concurrent loss of a small molecule such as water. For aldehydes, these reactions are pivotal for constructing more complex molecular architectures.

Schiff Base Formation with Diverse Amine Substrates for Ligand Development

This compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. chemsociety.org.ng This reaction, typically catalyzed by an acid or a base, involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. chemsociety.org.ng The resulting Schiff base contains a carbon-nitrogen double bond (azomethine group). chemsociety.org.ng The formation of Schiff bases is a reversible reaction, and the equilibrium can be shifted towards the product by removing the water formed. mdpi.com Schiff bases derived from substituted benzaldehydes, such as this compound, are of significant interest in the development of ligands for metal complexes due to the coordinating ability of the imine nitrogen. researchgate.netbohrium.com

Knoevenagel Condensation for Extended π-Conjugated Systems

The Knoevenagel condensation is a modification of the aldol (B89426) condensation that involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), in the presence of a weak base catalyst. wikipedia.orgthermofisher.com This reaction is a powerful tool for the formation of carbon-carbon double bonds. researchgate.net When this compound is subjected to Knoevenagel condensation conditions with an active methylene compound, it leads to the formation of an α,β-unsaturated product. This reaction proceeds via a nucleophilic addition to the aldehyde, followed by a dehydration step. The Knoevenagel condensation is particularly useful for synthesizing extended π-conjugated systems, which are of interest for their potential applications in materials science. Greener, solvent-free versions of this reaction have been developed using environmentally benign catalysts. tue.nl

| Reaction | Reactant | Product |

| Schiff Base Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Knoevenagel Condensation | Active Methylene Compound (Z-CH₂-Z') | α,β-unsaturated compound |

Polycondensation Reactions Leading to Macrocyclic and Polymeric Structures

The aldehyde functionality of this compound serves as a critical reactive site for polycondensation reactions, enabling the synthesis of complex macrocyclic and polymeric architectures. These reactions typically involve the condensation of the aldehyde with multifunctional monomers, such as diamines or diols, to form extended networks.

One significant application of related structures is in the formation of polymeric Schiff base complexes, also known as poly(azomethine)s. For instance, the structurally similar compound 2-hydroxy-3-octyloxybenzaldehyde is utilized as a precursor for Salen-type complexes. researchgate.net These are often transition metal complexes with applications in catalysis and materials science. researchgate.net In a similar vein, this compound can react with diamines through a polycondensation process to yield high-molecular-weight poly(Schiff base)s. The presence of the long, flexible octyloxy chain can impart desirable properties to the resulting polymers, such as improved solubility in organic solvents and lower melting points or glass transition temperatures compared to polymers lacking such aliphatic side chains.

The general reaction scheme for the polycondensation of this compound with a generic diamine is presented below:

Table 1: Representative Polycondensation Reaction

| Reactant A | Reactant B | Resulting Linkage | Polymer Type |

|---|

Furthermore, the principles of dynamic covalent chemistry can be harnessed to synthesize macrocycles from this compound. By reacting the dialdehyde (B1249045) with specific diamines under conditions of thermodynamic control, it is possible to favor the formation of discrete, cyclic oligomers (macrocycles) over linear polymers. Strategies for macrocycle synthesis often rely on sequential reactions where building blocks are coupled to form a linear precursor, which then undergoes a final ring-closing reaction. nih.govcam.ac.uk The geometry and reactivity of the aldehyde and the chosen linker are crucial in directing the assembly towards the desired macrocyclic structure. core.ac.uk

Aromatic Ring Functionalization of this compound Scaffolds

The benzaldehyde (B42025) core of the molecule is amenable to functionalization, allowing for the introduction of new chemical moieties that can tune its electronic, steric, and chemical properties.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. masterorganicchemistry.com In this compound, the regiochemical outcome of EAS is governed by the directing effects of the two existing substituents: the octyloxy group (-OR) and the aldehyde group (-CHO).

Octyloxy Group (-OR): This is an activating group and an ortho, para-director due to the lone pairs on the oxygen atom that can be donated to the ring through resonance, stabilizing the carbocation intermediate (arenium ion) formed during the attack.

Aldehyde Group (-CHO): This is a deactivating group and a meta-director. Its electron-withdrawing nature (both by induction and resonance) destabilizes the arenium ion, particularly when the electrophile adds to the ortho or para positions.

The interplay of these two opposing effects determines the position of substitution. The powerful activating and directing effect of the alkoxy group typically dominates. Therefore, electrophilic attack is expected to occur primarily at the positions ortho and para to the octyloxy group. The position ortho to the octyloxy group (position 3) is sterically unhindered. The position para to the octyloxy group (position 5) is also electronically favored. The position ortho to the octyloxy group and adjacent to the aldehyde (position 6) is also activated, but may experience some steric hindrance.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-2-octyloxy-benzaldehyde |

| Halogenation | Br₂, FeBr₃ | 5-Bromo-2-octyloxy-benzaldehyde |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid |

Following halogenation via electrophilic aromatic substitution (e.g., bromination to yield 5-bromo-2-octyloxy-benzaldehyde), the resulting aryl halide can serve as a substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. semanticscholar.org

The Sonogashira coupling, in particular, is a widely used reaction to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.org

The reaction of a halogenated this compound derivative, such as 5-bromo-2-octyloxy-benzaldehyde, with a terminal alkyne under Sonogashira conditions would yield an alkynyl-substituted benzaldehyde. This transformation introduces a rigid, linear alkyne moiety onto the aromatic scaffold, significantly altering its structural and electronic properties and opening avenues for further chemical modification or application in materials science. rsc.org

Table 3: Typical Conditions for Sonogashira Coupling

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 5-Bromo-2-octyloxy-benzaldehyde | Electrophilic partner |

| Alkyne | Phenylacetylene | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for the cross-coupling cycle |

| Copper Co-catalyst | CuI | Facilitates formation of copper acetylide intermediate |

| Base | Triethylamine (B128534), Diisopropylamine | Neutralizes HX by-product, facilitates catalyst regeneration |

Modern variations of the Sonogashira reaction have been developed that are copper-free, which can be advantageous in preventing the homocoupling of the alkyne substrate. organic-chemistry.org

Advanced Derivatization for Enhanced Performance

The aldehyde group is a highly versatile functional handle for chemical derivatization, particularly for enhancing the molecule's performance in analytical applications.

For many analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), the inherent properties of an analyte may not be optimal for separation or detection. Chemical derivatization can be employed to modify the analyte's structure to improve these characteristics. researchgate.net

For this compound, the aldehyde group can be reacted with various derivatizing agents to:

Increase Lipophilicity: For reversed-phase HPLC, derivatization can increase the compound's retention time, moving it away from the solvent front and co-eluting matrix components.

Enhance Ionization: For mass spectrometry, a tag with a permanently charged group or a readily ionizable functional group (e.g., a tertiary amine) can be introduced. This significantly enhances the signal intensity in the mass spectrometer.

Introduce a Chromophore/Fluorophore: For UV-Vis or fluorescence detection, derivatization with a reagent containing a highly absorbing chromophore or an intensely fluorescent group can dramatically lower the limits of detection.

Chemical derivatization is a key strategy for the accurate and sensitive quantification of aldehydes. nih.gov The reaction of the aldehyde group in this compound with a specific reagent creates a new, stable product with superior analytical properties. This is particularly useful for trace-level quantification.

For example, aldehydes are commonly derivatized with hydrazine-containing reagents, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), to form stable hydrazone derivatives. These derivatives are often brightly colored and ionize well, making them ideal for quantification by LC-MS/MS. uky.edu The derivatization reaction must be reproducible and proceed to completion to ensure a stoichiometric relationship between the initial analyte concentration and the final derivative concentration.

Table 4: Common Derivatizing Agents for Aldehydes in Analytical Chemistry

| Derivatizing Agent | Functional Group Targeted | Resulting Derivative | Purpose |

|---|---|---|---|

| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehyde | Hydrazone | UV detection, LC-MS analysis |

| Dansyl Hydrazine | Aldehyde | Hydrazone | Fluorescence detection |

| Girard's Reagents (T or P) | Aldehyde | Hydrazone | Introduces a quaternary ammonium (B1175870) group for improved ionization in MS |

By selecting the appropriate derivatizing agent, analytical methods can be tailored for the specific and sensitive quantification of this compound in complex matrices.

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Octyloxy Benzaldehyde Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules like 2-Octyloxy-benzaldehyde derivatives. It provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous assembly of the molecular framework.

Application of 1D (¹H, ¹³C) NMR for Detailed Structural Characterization

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) techniques, is fundamental for the initial structural assessment of this compound derivatives. For instance, the analysis of 2-hydroxy-3-octyloxybenzaldehyde, a closely related derivative, provides a clear example of how these techniques are applied. mdpi.comproquest.com

The ¹H-NMR spectrum reveals distinct signals for each type of proton in the molecule. mdpi.comproquest.com The aldehyde proton typically appears as a singlet far downfield, while the phenolic proton also presents as a singlet. mdpi.com Protons on the aromatic ring exhibit a characteristic pattern for a 1,2,3-trisubstituted benzene (B151609), often showing doublets and triplets. mdpi.comproquest.com The protons of the octyloxy side chain are identifiable by their chemical shifts and multiplicities, such as a triplet for the terminal methyl group and another triplet for the methylene (B1212753) group attached to the oxygen atom. mdpi.com

The ¹³C-NMR spectrum complements the proton data by showing signals for each unique carbon atom. mdpi.comresearchgate.net The carbonyl carbon of the aldehyde group is highly deshielded and appears at a characteristic downfield chemical shift. mdpi.com Aromatic carbons can be distinguished from the aliphatic carbons of the octyloxy chain, which appear in the upfield region of the spectrum. mdpi.comresearchgate.net

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 2-hydroxy-3-octyloxybenzaldehyde mdpi.comresearchgate.net

| ¹H-NMR (400 MHz, CDCl₃) | ¹³C-NMR (101 MHz, CDCl₃) | | :--- | :--- | | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment | | 10.99 (s, 1H) | Phenolic OH | 196.6 | C=O (Aldehyde) | | 9.92 (s, 1H) | Aldehyde CHO | 152.1 | Aromatic C-OH | | 7.17 (dd, J=7.9, 1.5 Hz, 1H) | Aromatic CH | 147.9 | Aromatic C-O-Alkyl | | 7.12 (dd, J=8.0, 1.5 Hz, 1H) | Aromatic CH | 124.7 | Aromatic CH | | 6.94 (t, J=7.9 Hz, 1H) | Aromatic CH | 121.1 | Aromatic C-CHO | | 4.05 (t, J=6.7 Hz, 2H) | O-CH₂ | 119.7 | Aromatic CH | | 1.86 (pseudo-triplet, 2H) | O-CH₂-CH₂ | 119.6 | Aromatic CH | | 1.60–1.20 (m) | -(CH₂)₅- | 69.7 | O-CH₂ | | 0.89 (t, 3H) | -CH₃ | 31.9, 29.5, 29.3, 29.3, 26.1, 22.8, 14.2 | Octyl Chain Carbons |

s = singlet, dd = doublet of doublets, t = triplet, m = multiplet

Utilization of 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Proton and Carbon Connectivity

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for confirming the connectivity between atoms, especially in complex structures.

COSY (Correlation Spectroscopy): This technique establishes proton-proton (¹H-¹H) coupling correlations. For a this compound derivative, COSY would show cross-peaks between adjacent protons on the aromatic ring, as well as between neighboring methylene groups within the octyloxy chain. This helps to piece together the sequence of the aliphatic chain and confirm the substitution pattern of the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HMQC/HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to. This allows for the unambiguous assignment of carbon signals based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is used to identify longer-range couplings between protons and carbons, typically over two or three bonds. This is particularly powerful for connecting different fragments of a molecule. For example, in this compound, HMBC would show a correlation between the methylene protons (O-CH₂) of the octyloxy group and the aromatic carbon to which the ether is attached. It would also show correlations between the aldehyde proton and the adjacent aromatic carbons, definitively placing the functional groups on the ring. bmrb.io

Advanced Mass Spectrometry for Precise Molecular Identification

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental formula of a compound. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules, making it ideal for analyzing benzaldehyde (B42025) derivatives.

In the characterization of 2-hydroxy-3-octyloxybenzaldehyde, ESI-HRMS was used in negative ion mode to determine the exact mass of the deprotonated molecule ([M-H]⁻). mdpi.comproquest.com The experimentally measured mass was found to be 249.1495, which corresponds precisely with the calculated mass of 249.1496 for the formula C₁₅H₂₁O₃⁻. mdpi.comproquest.comresearchgate.net This high degree of accuracy provides definitive confirmation of the compound's elemental composition.

Table 2: ESI-HRMS Data for 2-hydroxy-3-octyloxybenzaldehyde mdpi.comproquest.com

| Parameter | Value |

|---|---|

| Ionization Mode | ESI (Negative) |

| Ion Observed | [M - H]⁻ |

| Calculated Exact Mass (C₁₅H₂₁O₃⁻) | 249.1496 |

Matrix-Assisted Laser Desorption/Ionization – Time-of-Flight (MALDI-TOF) Mass Spectrometry for Oligomeric and Polymeric Species

While ESI is excellent for smaller molecules, MALDI-TOF mass spectrometry is particularly well-suited for the analysis of larger molecules, including oligomers and polymers, which can be synthesized from this compound derivatives. mdpi.com In MALDI-TOF, the analyte is co-crystallized with a matrix material that absorbs laser energy, leading to soft ionization and vaporization of the large molecules without significant fragmentation.

For polymeric materials derived from these benzaldehyde precursors, MALDI-TOF can provide crucial information on:

The molecular weight distribution of the polymer chains.

The mass of the repeating monomer unit.

The structure of the end groups.

This data is essential for confirming the success of a polymerization reaction and for understanding the structural properties of the resulting material.

Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. It is highly effective for identifying specific functional groups present in a molecule.

In the analysis of this compound derivatives, the FTIR spectrum provides clear evidence for key structural features. For 2-hydroxy-3-octyloxybenzaldehyde, a characteristic and strong absorption band is observed at 1659 cm⁻¹, which is indicative of the C=O stretching vibration of the aldehyde functional group. mdpi.comresearchgate.net The position of this band can be influenced by conjugation with the aromatic ring and by hydrogen bonding.

Other important regions in the IR spectrum include:

~2800–3000 cm⁻¹: C-H stretching vibrations from the aliphatic octyl chain and the aromatic ring. proquest.com

~3000–3100 cm⁻¹: Aryl C-H stretching vibrations. ias.ac.in

~1600 cm⁻¹: C=C stretching vibrations within the aromatic ring. docbrown.info

~1200–1250 cm⁻¹: Asymmetric C-O-C stretching of the ether linkage. orientjchem.org

In derivatives with a hydroxyl group, such as 2-hydroxy-3-octyloxybenzaldehyde, the presence and nature of hydrogen bonding (intramolecular or intermolecular) can be studied by analyzing the O-H stretching band, which is often broad. researchgate.net The intramolecular hydrogen bond between the ortho-hydroxyl and the aldehyde group in salicylaldehyde (B1680747) derivatives is a well-known feature that influences their spectral properties. researchgate.netwikipedia.org

Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Band Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the FTIR spectrum is characterized by a series of absorption bands that correspond to the vibrational modes of its constituent bonds.

The most prominent feature in the IR spectrum of an aldehyde is the strong carbonyl (C=O) stretching vibration. For saturated aliphatic aldehydes, this band typically appears in the range of 1730-1720 cm⁻¹. However, conjugation of the carbonyl group with the aromatic ring in benzaldehyde derivatives shifts this absorption to a lower wavenumber, generally between 1710-1685 cm⁻¹. vscht.cz For benzaldehyde itself, this stretch is observed around 1700 cm⁻¹. docbrown.info Another key diagnostic feature for aldehydes is the C-H stretching of the aldehyde group, which typically shows two weak bands around 2830-2800 cm⁻¹ and 2750-2720 cm⁻¹. vscht.czmit.edulibretexts.org

The presence of the aromatic ring gives rise to several characteristic bands. The aromatic C-H stretching vibrations are observed in the region of 3100-3000 cm⁻¹. mit.edu Carbon-carbon stretching vibrations within the aromatic ring typically produce bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. vscht.cz The octyloxy group introduces absorptions characteristic of ethers and alkyl chains. The C-O-C stretching of the ether linkage is expected to appear in the region of 1250-1000 cm⁻¹. The aliphatic C-H stretching vibrations of the octyl chain will produce strong bands in the 2960-2850 cm⁻¹ range. libretexts.org

A study on the related compound 2-hydroxy-3-octyloxybenzaldehyde reported a characteristic C=O vibration at 1659 cm⁻¹, which is consistent with the expected shift due to conjugation and substitution on the aromatic ring. researchgate.net Based on the analysis of related compounds, the following table summarizes the expected characteristic FTIR absorption bands for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic | 3100-3000 | Medium to Weak |

| C-H Stretch | Aliphatic (Octyl) | 2960-2850 | Strong |

| C-H Stretch | Aldehyde | 2830-2800 & 2750-2720 | Weak |

| C=O Stretch | Aldehyde (Conjugated) | ~1700 | Strong |

| C=C Stretch | Aromatic Ring | 1600-1450 | Medium to Weak |

| C-O-C Stretch | Ether | 1250-1000 | Strong |

| C-H Bending | Aromatic Ring | 1000-650 | Medium to Strong |

This table is generated based on typical infrared absorption frequencies for the functional groups present in this compound. vscht.czdocbrown.infomit.edulibretexts.org

Raman Spectroscopy for Investigating Molecular Structures in Self-Assembled Systems

Raman spectroscopy is a vibrational spectroscopy technique that provides complementary information to FTIR. It is particularly useful for studying molecular structures, especially in aqueous solutions and for analyzing the non-polar bonds that show weak absorptions in FTIR. In the context of this compound, Raman spectroscopy can be employed to investigate its molecular structure and behavior in self-assembled systems.

For benzaldehyde, the C=O stretching frequency is observed around 1696 cm⁻¹ in the Raman spectrum. ias.ac.in The C-C vibrations of the aromatic ring also give rise to characteristic Raman bands. ias.ac.in The octyloxy substituent would introduce signals corresponding to the C-C and C-H vibrations of the alkyl chain.

A key application of Raman spectroscopy is in the study of self-assembled monolayers (SAMs). The technique can provide insights into the orientation, packing, and conformational order of molecules within the assembly. researchgate.net For instance, in a self-assembled system of this compound derivatives, Raman spectroscopy could be used to monitor changes in the vibrational modes of the aromatic ring and the octyloxy chain upon assembly. This can reveal information about intermolecular interactions, such as π-π stacking between the aromatic rings, which are crucial for the formation and stability of such supramolecular structures.

Surface-enhanced Raman scattering (SERS) is a powerful extension of Raman spectroscopy that can be used to study molecules adsorbed on metal surfaces, offering a significant enhancement in signal intensity. researchgate.net This would be particularly valuable for analyzing self-assembled monolayers of this compound derivatives on plasmonically active substrates.

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

| C=O Stretch | Aldehyde | ~1696 |

| C=C Stretch | Aromatic Ring | ~1600 |

| C-C Stretch | Aromatic Ring | ~1201 |

| C-H Stretch | Aliphatic/Aromatic | 2800-3100 |

This table is based on Raman data for benzaldehyde and general expectations for the functional groups in this compound. ias.ac.in

X-ray Diffraction Crystallography for Solid-State Structural Analysis

X-ray diffraction (XRD) crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the structure and properties of a molecule like this compound in the solid state.

The analysis of the crystal structure would reveal the conformation of the this compound molecule, including the planarity of the benzaldehyde moiety and the orientation of the octyloxy chain. Crucially, it would elucidate the nature of the intermolecular interactions that govern the crystal packing. These interactions can include weak C-H···O hydrogen bonds, π-π stacking interactions between the aromatic rings, and van der Waals forces involving the octyl chains. nih.gov These non-covalent interactions are critical in the formation of supramolecular assemblies and influence the material's bulk properties.

The table below presents hypothetical crystallographic data for this compound, based on typical values for related organic molecules. nih.govresearchgate.netresearchgate.net

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~6.3 |

| b (Å) | ~33.1 |

| c (Å) | ~7.0 |

| β (°) | ~102 |

| Volume (ų) | ~1437 |

| Z (molecules/unit cell) | 4 |

This table presents plausible crystallographic parameters for this compound based on data from similar substituted benzaldehyde derivatives. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. The resulting spectrum provides information about the electronic structure and can be used to characterize conjugated systems. libretexts.org For this compound, the UV-Vis spectrum is dominated by electronic transitions involving the π-electron system of the benzaldehyde core.

The primary electronic transitions observed in molecules with carbonyl groups and aromatic rings are π → π* and n → π* transitions. uzh.ch The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy transitions, resulting in strong absorption bands at shorter wavelengths. uzh.chusp.br The n → π* transitions involve the promotion of an electron from a non-bonding orbital (the lone pair on the carbonyl oxygen) to a π* antibonding orbital. These are lower-energy transitions and result in weaker absorption bands at longer wavelengths. uzh.chyoutube.com

For benzaldehyde, the strong π → π* transition is typically observed around 240-250 nm. researchgate.net A weaker n → π* transition is also present at a longer wavelength, often around 280-320 nm. researchgate.net The presence of the octyloxy group, an electron-donating substituent on the aromatic ring, is expected to cause a bathochromic (red) shift in the absorption maxima. This is due to the interaction of the lone pair electrons on the ether oxygen with the π-system of the ring, which raises the energy of the highest occupied molecular orbital (HOMO) and thus reduces the HOMO-LUMO energy gap. libretexts.org

The following table summarizes the expected electronic transitions for this compound and their approximate absorption maxima (λmax).

| Electronic Transition | Orbitals Involved | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π | π (HOMO) → π (LUMO) | ~250-260 | High |

| n → π | n (oxygen lone pair) → π (LUMO) | ~300-330 | Low |

This table is based on UV-Vis data for benzaldehyde and the expected effects of an alkoxy substituent. uzh.chresearchgate.netuni-muenchen.de

Computational Chemistry and Theoretical Investigations of 2 Octyloxy Benzaldehyde Systems

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For 2-Octyloxy-benzaldehyde, DFT methods are employed to predict key molecular properties that govern its reactivity and spectroscopic behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity.

Theoretical studies on analogous substituted benzaldehydes, such as 4-(Dimethylamino) Benzaldehyde (B42025), have demonstrated that a large HOMO-LUMO energy gap corresponds to high chemical stability and low reactivity. nih.govresearchgate.net In the case of this compound, the presence of the electron-donating octyloxy group at the ortho position is expected to raise the energy of the HOMO, while the electron-withdrawing aldehyde group influences the LUMO. This interplay of substituents modulates the HOMO-LUMO gap, thereby fine-tuning the molecule's electronic characteristics.

Table 1: Representative Frontier Molecular Orbital Energies and Properties based on DFT Calculations of Analogous Aromatic Aldehydes

| Parameter | Representative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV to -5.5 eV | Electron-donating ability |

| LUMO Energy | -1.5 eV to -0.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.0 eV to 5.0 eV | Chemical stability and reactivity |

| Ionization Potential (I) | 6.5 eV to 5.5 eV | Energy required to remove an electron |

| Electron Affinity (A) | 1.5 eV to 0.5 eV | Energy released upon gaining an electron |

Note: These values are illustrative and based on computational studies of functionally similar aromatic aldehydes. The actual values for this compound may vary.

The distribution of electron density within the this compound molecule is a key determinant of its reactivity. DFT calculations can generate a molecular electrostatic potential (MEP) map, which visualizes the charge distribution and helps identify electrophilic and nucleophilic sites.

In this compound, the oxygen atom of the carbonyl group is expected to be a region of high electron density (a nucleophilic site), making it susceptible to attack by electrophiles. Conversely, the carbonyl carbon atom is electron-deficient (an electrophilic site) and is a likely target for nucleophilic attack. The aromatic ring itself will have a nuanced charge distribution due to the competing electronic effects of the aldehyde and octyloxy substituents. The ortho- and para-positions relative to the electron-donating octyloxy group are expected to be more electron-rich, influencing the regioselectivity of electrophilic aromatic substitution reactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound, including its conformational flexibility and how it interacts with other molecules. The long, flexible octyloxy chain can adopt numerous conformations, which can significantly impact the molecule's physical properties and its ability to participate in self-assembly processes.

MD simulations can track the movement of each atom in the molecule over time, providing insights into the preferred conformations of the octyloxy chain and the rotational freedom around the aryl-ether and aryl-aldehyde bonds. These simulations can also reveal the nature and strength of intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, which are critical for understanding the condensed-phase behavior of the compound. For instance, simulations on related long-chain alkoxy systems have shown that the flexibility of the alkoxy chain can influence properties like viscosity in ionic liquids. nih.gov

Theoretical Modeling of Reaction Mechanisms and Transition States

Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the potential energy surface of a reaction and determine the most likely reaction pathway.

For example, theoretical studies could elucidate the mechanism of nucleophilic addition to the carbonyl group or electrophilic substitution on the aromatic ring. Computational investigations into the reaction of formaldehyde (B43269) with phenol (B47542) have demonstrated the utility of these methods in comparing the reactivity of different sites on an aromatic ring (ortho vs. para) and in distinguishing between different possible reaction mechanisms. usda.gov Such studies can provide a level of detail that is often difficult to obtain through experimental means alone.

Computational Approaches to Understand Self-Assembly Processes and Supramolecular Stability

The amphiphilic nature of this compound, with its polar benzaldehyde head group and nonpolar octyloxy tail, suggests a propensity for self-assembly into organized supramolecular structures. Computational modeling is a valuable tool for investigating the driving forces and resulting structures of these self-assembly processes.

Coarse-grained molecular dynamics simulations, where groups of atoms are represented as single beads, can be used to model the self-assembly of many molecules over longer time scales than are accessible with all-atom simulations. nih.gov These simulations can predict the formation of various aggregates, such as micelles or bilayers, depending on the conditions. Theoretical approaches can also quantify the non-covalent interactions, such as aromatic-aromatic interactions and hydrophobic effects, that stabilize these supramolecular assemblies. acs.org Understanding these processes at a molecular level is crucial for the design of new materials with tailored properties based on the self-assembly of this compound or similar molecules.

Applications of 2 Octyloxy Benzaldehyde and Its Derivatives in Advanced Materials and Supramolecular Chemistry

Precursors for Advanced Coordination Polymers and Metal Complexes

2-Octyloxy-benzaldehyde is a valuable precursor in the development of sophisticated coordination polymers and metal complexes. The aldehyde functional group readily participates in condensation reactions to form Schiff base ligands, which can then coordinate with various metal ions. The octyloxy group, in turn, imparts desirable properties such as solubility and processability to the resulting materials.

Development of Salen-Type Ligands and their Transition Metal Complexes (e.g., NiSalen) for Energy Applications

Salen-type ligands, characterized by their N₂O₂ donor set, form stable complexes with a wide range of transition metals, including nickel (Ni). These NiSalen complexes have garnered significant attention for their potential in energy-related applications, such as in the development of conductive polymers. mdpi.com The introduction of long alkyl chains, like the octyloxy group from this compound, onto the Salen ligand framework can significantly influence the properties of the resulting NiSalen polymers. mdpi.com

Specifically, 2-hydroxy-3-octyloxybenzaldehyde has been synthesized as a precursor for novel Salen-type complexes. mdpi.com The octyloxy substituent is strategically incorporated to enhance the processability of the final polymer and to modulate its phase transition temperatures. This modification is crucial for creating temperature-sensitive materials with lower trigger temperatures and improved electrochemical stability, which are desirable characteristics for applications in thermoresistant and temperature-switchable conductive polymers. mdpi.com

The synthesis of these functionalized Salen ligands typically involves the condensation of a substituted salicylaldehyde (B1680747), such as 2-hydroxy-3-octyloxybenzaldehyde, with a diamine. The resulting ligand is then complexed with a metal salt, for example, nickel(II) acetate (B1210297), to yield the corresponding metal-Salen complex. asianpubs.org The properties of these complexes can be finely tuned by modifying the substituents on the salicylaldehyde and the diamine backbone. mdpi.com

| Precursor | Resulting Complex Type | Potential Application | Key Feature Conferred by Octyloxy Group |

| 2-Hydroxy-3-octyloxybenzaldehyde | NiSalen-type polymer | Thermoresistant and temperature-switchable conductive polymers | Decreased phase transition temperature, increased electrochemical stability |

Engineering Schiff Base Ligands for Electrocatalysis (e.g., Hydrogen Evolution Reaction)

Schiff base ligands derived from substituted benzaldehydes are instrumental in the design of efficient molecular electrocatalysts. A notable application is in the hydrogen evolution reaction (HER), a key process in sustainable energy production. mdpi.com Researchers have successfully synthesized a binuclear nickel(II) Schiff base complex, [Ni]₂[L]₂, for HER electrocatalysis, utilizing a ligand derived from 2-hydroxy-5-(octyloxy)benzaldehyde. mdpi.com

The synthesis of the Schiff base ligand precursor involves several steps, starting from commercially available hydroquinone. The octyloxy group is introduced early in the synthetic sequence. The subsequent condensation with an amine forms the Schiff base, which is then metalated with nickel(II) acetate to yield the binuclear complex. mdpi.com

The presence of the octyloxy groups in the ligand framework is crucial for the catalyst's performance. These groups enhance the solubility and stability of the complex in the reaction medium. More importantly, the electronic environment created by the Schiff base ligand, including the oxygen and nitrogen heteroatoms, is favorable for the activation and binding of protons, a critical step in the HER process. mdpi.com This engineered molecular catalyst demonstrates high Faradaic efficiency for hydrogen production. researchgate.net

Synthesis and Performance of a Binuclear Nickel(II) Schiff Base Complex for HER

| Ligand Precursor | Metal Center | Catalytic Reaction | Role of Octyloxy Group |

|---|

Integration into Liquid Crystalline Systems

The incorporation of the this compound moiety into molecular structures is a key strategy in the design of liquid crystalline materials. The rigid benzaldehyde (B42025) core contributes to the mesogenic character, while the flexible octyloxy chain influences the phase behavior and transition temperatures.

Rational Design and Synthesis of Liquid Crystal Precursors Incorporating Octyloxybenzaldehyde Moieties

The synthesis of liquid crystals often involves the reaction of an aldehyde with an aniline (B41778) to form a Schiff base (azomethine). Molecules containing the 4-octyloxybenzylidene moiety are known to exhibit liquid crystalline properties. researchgate.net The length of the alkoxy chain plays a significant role in determining the type of mesophase (e.g., nematic, smectic) and the temperature range over which it is stable. researchgate.net

For instance, the homologous series of 4-octyloxybenzylidene-4′-alkyloxyanilines displays a rich polymorphism, including nematic, smectic C, smectic I, and smectic G phases. researchgate.net The synthesis of such compounds is typically a straightforward condensation reaction between 4-octyloxybenzaldehyde (B1347021) and the corresponding 4'-alkyloxyaniline. nih.gov The resulting Schiff bases are rod-like molecules, a common feature of calamitic liquid crystals. colorado.edu

The rational design of these molecules allows for the fine-tuning of their liquid crystalline properties. By systematically varying the length of the terminal alkyl chains, researchers can control the melting points and clearing points of the materials, thereby tailoring them for specific applications in displays and sensors. nih.gov

Pioneering Dynamic Covalent Chemistry and Supramolecular Architectures

Dynamic covalent chemistry (DCC) utilizes reversible chemical reactions to generate complex molecular architectures under thermodynamic control. nih.gov The formation of imine bonds from aldehydes and amines is a prominent example of a reversible reaction employed in DCC. This compound derivatives are valuable components in the construction of dynamic supramolecular systems.

Synthesis of Shape-Persistent Macrocycles (e.g., Hexakis(phenyleneimine) Macrocycles) via Polycondensation

Shape-persistent macrocycles are large, cyclic molecules with a rigid and well-defined shape. These structures are of great interest for their potential applications in molecular recognition, catalysis, and as building blocks for porous materials. The synthesis of such macrocycles can be efficiently achieved through dynamic covalent chemistry. nih.gov

A notable example is the one-pot synthesis of hexakis(2-alkoxy-1,5-phenyleneimine) macrocycles via the polycondensation of 2-alkoxy-5-aminobenzaldehyde diethyl acetals. mdpi.com The octyloxylated version of this macrocycle, Hexakis(2-octyloxy-1,5-phenyleneimine) Macrocycle (OcO–Cm6), is formed through a precipitation-driven cyclization process. mdpi.com This process relies on the principles of imine dynamic covalent chemistry and π–stacked columnar aggregation. mdpi.com

The synthesis is carried out in a mixed solvent system, and the progress of the reaction can be monitored by mass spectrometry, which reveals the presence of the monomer, dimer, and the desired macrocycle. mdpi.com The resulting octyloxylated macrocycle is soluble in organic solvents like chloroform (B151607), allowing for its structural characterization. This macrocycle exhibits interesting properties, including the formation of an enantiotropic columnar liquid crystal-like mesophase between 165 °C and 197 °C. mdpi.com

Synthesis of Hexakis(2-octyloxy-1,5-phenyleneimine) Macrocycle

| Monomer | Reaction Type | Key Driving Force | Resulting Macrocycle | Noteworthy Property |

|---|

Fabrication of Imine-Based Architectures at Surfaces and Interfaces through Self-Assembly

The formation of imine-based architectures through self-assembly at solid-liquid or solid-gas interfaces represents a powerful strategy for creating complex, two-dimensional (2D) nanostructures. nih.gov This approach often utilizes dynamic covalent chemistry (DCC), where the reversible formation of imine bonds allows for "proof-reading" and error correction, leading to the thermodynamically most stable and well-ordered structures. nih.govcore.ac.uk

The process typically involves the condensation reaction between aldehyde and amine precursors directly on a substrate, such as Highly Ordered Pyrolytic Graphite (HOPG). core.ac.uk Derivatives of this compound, particularly dialdehydes like 2,5-bis(octyloxy)terephthalaldehyde (B43986), are frequently employed. The long octyloxy chains play a crucial role, not only in ensuring solubility of the precursors in organic solvents like 1-phenyloctane but also in guiding the self-assembly process through van der Waals interactions with the substrate and with each other. core.ac.uk